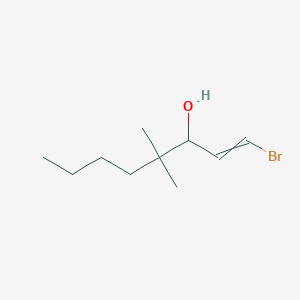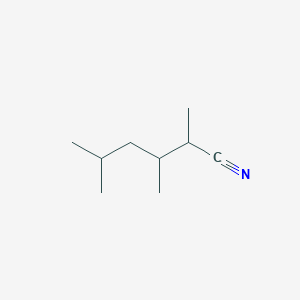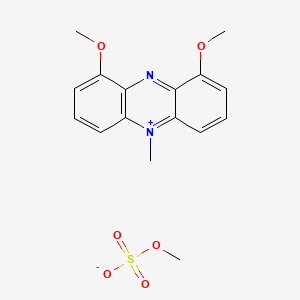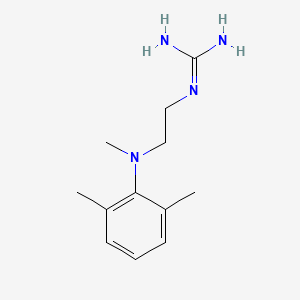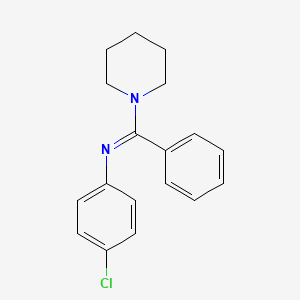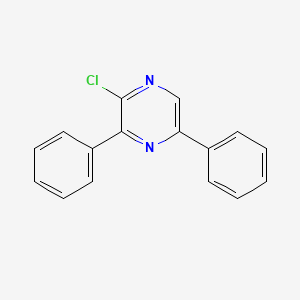
N-Acetyl-L-methionyl-L-methionyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-methionyl-L-methionyl-L-methionine is a tripeptide composed of three methionine residues, each acetylated at the N-terminus. Methionine is an essential amino acid that plays a crucial role in various metabolic processes. The acetylation of methionine enhances its stability and bioavailability, making this compound a compound of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionyl-L-methionyl-L-methionine typically involves the stepwise coupling of protected methionine residues. The process begins with the acetylation of L-methionine using acetic anhydride in the presence of a base such as pyridine. The acetylated methionine is then coupled with another protected methionine residue using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This process is repeated to add the third methionine residue, followed by deprotection to yield the final tripeptide.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the methionine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents like acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid, mild acidic or neutral pH.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), neutral to slightly basic pH.
Substitution: Acyl chlorides, anhydrides, basic conditions.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Regenerated methionine residues.
Substitution: Various acylated methionine derivatives.
Scientific Research Applications
N-Acetyl-L-methionyl-L-methionyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and its role in mitigating oxidative stress.
Industry: Utilized in the production of specialized peptides and as a stabilizing agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Acetyl-L-methionyl-L-methionyl-L-methionine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.
Protein Synthesis: As a methionine derivative, it plays a role in the initiation of protein synthesis by acting as a donor of the methyl group in methylation reactions.
Metabolic Pathways: Involved in the methionine cycle and transsulfuration pathway, contributing to the synthesis of cysteine and other sulfur-containing compounds.
Comparison with Similar Compounds
N-Acetyl-L-methionyl-L-methionyl-L-methionine can be compared with other similar compounds:
N-Acetyl-L-methionine: A simpler derivative with a single methionine residue, used for similar antioxidant and metabolic studies.
N-Acetyl-D-methionine: The D-isomer of N-Acetyl-L-methionine, with different stereochemistry and potentially different biological activity.
N-Acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties, commonly used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness: this compound is unique due to its tripeptide structure, which may confer enhanced stability and bioavailability compared to single amino acid derivatives. Its multiple methionine residues provide increased antioxidant capacity and potential for diverse biological activities.
Properties
CAS No. |
51529-37-4 |
|---|---|
Molecular Formula |
C17H31N3O5S3 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H31N3O5S3/c1-11(21)18-12(5-8-26-2)15(22)19-13(6-9-27-3)16(23)20-14(17(24)25)7-10-28-4/h12-14H,5-10H2,1-4H3,(H,18,21)(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI Key |
YHNYGBLOVXGUIK-IHRRRGAJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


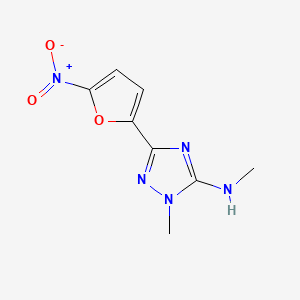
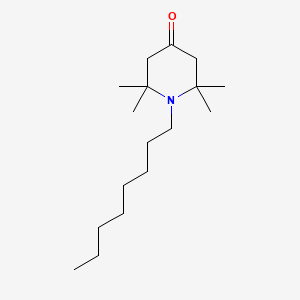
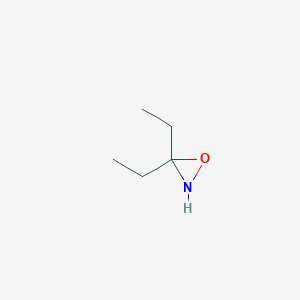
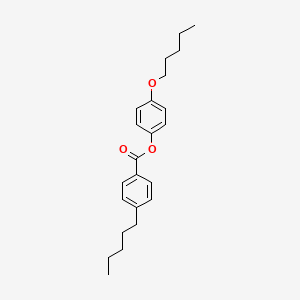
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
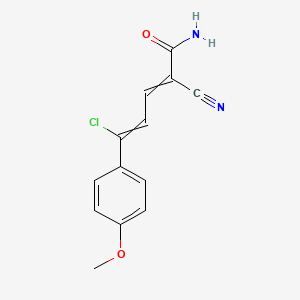

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
